

An In-Depth Technical Guide to Anhydromethylenecitric Acid: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: Anhydromethylenecitric acid

CAS No.: 144-16-1

Cat. No.: B047813

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This guide provides a comprehensive technical overview of **Anhydromethylenecitric acid**, a citric acid derivative with emerging significance in specialized chemical synthesis and drug development. Tailored for researchers, medicinal chemists, and professionals in the pharmaceutical industry, this document synthesizes its known properties, proposes a logical synthetic approach, and explores its current and potential applications.

Introduction and Strategic Importance

Anhydromethylenecitric acid, systematically known as 5-Oxo-1,3-dioxolane-4,4-diacetic acid, is a dicarboxylic acid that can be conceptualized as a cyclic acetal of citric acid with formaldehyde. This structural modification imparts unique chemical properties that distinguish it from its parent molecule, citric acid. While citric acid is ubiquitous in the food and pharmaceutical industries as an excipient, **Anhydromethylenecitric acid** serves a more specialized role as a key building block in the synthesis of complex molecules.^[1] Its utility in the preparation of vibrioferrin, a siderophore, and as a precursor to potential HIV reverse transcriptase inhibitors, underscores its importance for researchers in bioinorganic chemistry

and antiviral drug discovery.[1] This guide aims to consolidate the available information on this compound and provide expert insights into its chemical nature and utility.

Chemical Identity and Structural Elucidation

A solid understanding of the chemical identity and structure of **Anhydromethylenecitric acid** is fundamental for its application and further research.

Nomenclature and Identifiers

- Common Name: **Anhydromethylenecitric acid**
- Systematic IUPAC Name: 2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-4-yl]acetic acid[2]
- CAS Number: 144-16-1[2]
- Molecular Formula: C₇H₈O₇[2]
- Molecular Weight: 204.13 g/mol [2]
- Synonyms: 5-Oxo-1,3-dioxolane-4,4-diacetic acid, β-(Hydroxymethoxy)-tricarballic acid γ-Lactone, Methylenecitric Acid, NSC-68614[2][3]

Chemical Structure

The structure of **Anhydromethylenecitric acid** is characterized by a central quaternary carbon atom bonded to two carboxymethyl groups and a 5-oxo-1,3-dioxolane ring. This cyclic acetal structure is the key feature that differentiates it from citric acid.

Caption: Chemical structure of **Anhydromethylenecitric acid**.

Physicochemical Properties

While extensive experimental data for **Anhydromethylenecitric acid** is not readily available in the literature, computational predictions provide valuable insights into its physicochemical profile.

Table 1: Computed Physicochemical Properties of **Anhydromethylenecitric Acid**

Property	Value	Source
XLogP3-AA	-1.3	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	7	[2]
Rotatable Bond Count	4	[2]
Exact Mass	204.02700259 Da	[2]
Monoisotopic Mass	204.02700259 Da	[2]
Topological Polar Surface Area	110 Å ²	[2]
Heavy Atom Count	14	[2]

| Complexity | 266 [[2]] |

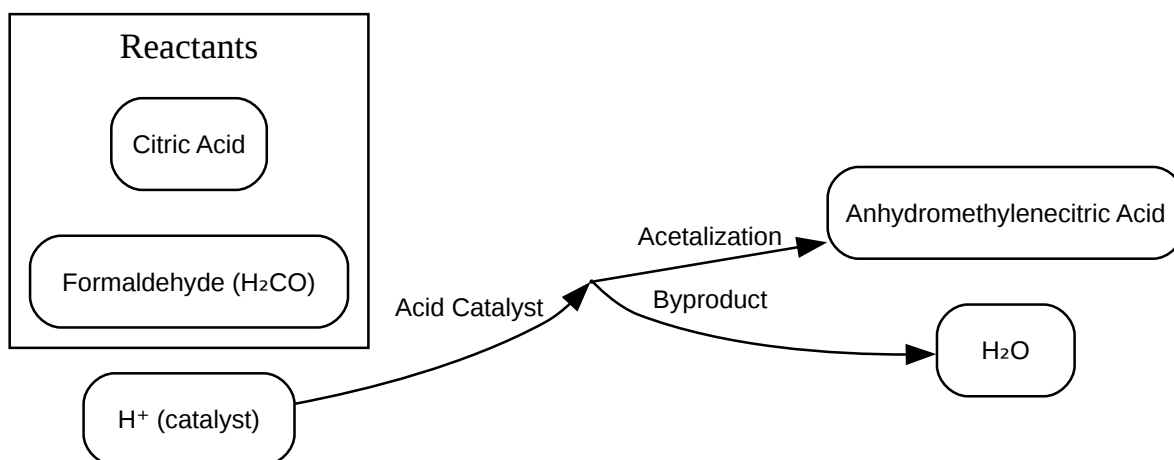
Note: The data in this table is computationally generated and should be used as a guideline pending experimental verification.

Synthesis and Purification

A validated, step-by-step synthesis protocol for **Anhydromethylenecitric acid** is not prominently published. However, based on its structure, a plausible synthetic route involves the acid-catalyzed reaction of citric acid with a formaldehyde source.

Proposed Synthetic Pathway

The formation of the 1,3-dioxolane ring is characteristic of the protection of a 1,2-diol with an aldehyde or ketone. In the case of **Anhydromethylenecitric acid**, the tertiary hydroxyl group and one of the adjacent carboxylic acid groups of citric acid likely react with formaldehyde.



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Caption: Proposed synthesis of **Anhydromethylenecitric acid**.

Hypothetical Experimental Protocol

The following is a generalized, hypothetical protocol for the synthesis of **Anhydromethylenecitric acid**. This protocol would require optimization of reaction conditions, solvent, and purification methods.

- **Reaction Setup:** To a solution of anhydrous citric acid in a suitable aprotic solvent (e.g., toluene, with a Dean-Stark trap to remove water), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
- **Addition of Formaldehyde Source:** Add paraformaldehyde as the source of formaldehyde to the reaction mixture.
- **Reaction:** Heat the mixture to reflux and monitor the reaction progress by a suitable technique (e.g., thin-layer chromatography) until the citric acid is consumed.
- **Workup:** Cool the reaction mixture and quench with a mild base (e.g., sodium bicarbonate solution). Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may be purified by recrystallization

from an appropriate solvent system.

Spectroscopic Characterization (Predicted)

In the absence of published experimental spectra, the following are predictions of the key spectroscopic features of **Anhydromethylenecitric acid** based on its structure.

- ¹H NMR: The spectrum is expected to be relatively simple. The two diastereotopic protons of each of the two carboxymethyl (-CH₂COOH) groups would likely appear as two distinct AB quartet systems. The two protons of the methylene bridge in the dioxolane ring (-O-CH₂-O-) would likely appear as a singlet or a narrow AB quartet. The acidic protons of the carboxylic acid groups would be broad singlets, and their chemical shift would be concentration-dependent.
- ¹³C NMR: The spectrum should show distinct signals for the quaternary carbon, the two carboxymethyl carbons, the carbonyl carbons of the carboxylic acids, the carbonyl carbon of the cyclic ester, and the methylene carbon of the dioxolane ring.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid groups. A strong, sharp absorption band around 1700-1750 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid and ester groups is also expected.
- Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (M⁺) or, more likely in electrospray ionization, the [M-H]⁻ or [M+Na]⁺ ions. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the carboxymethyl groups.

Applications in Research and Drug Development

The known applications of **Anhydromethylenecitric acid** highlight its utility as a specialized reagent in the synthesis of biologically active molecules.

Synthesis of Siderophores and Antiviral Agents

Anhydromethylenecitric acid is a documented reagent in the synthesis of vibrioferrin, a siderophore produced by the marine bacterium *Vibrio parahaemolyticus*.^[1] Siderophores are

high-affinity iron-chelating compounds that are crucial for the survival of many microorganisms and are being investigated for their potential in drug delivery and as antimicrobial agents.

Furthermore, it serves as a building block for the synthesis of lipophilic isosteres of nucleoside triphosphates. These molecules are designed as potential inhibitors of HIV reverse transcriptase, a key enzyme in the life cycle of the human immunodeficiency virus.[1]

Potential as a Cross-linking Agent

Drawing parallels with its parent compound, citric acid, which is widely used as a non-toxic cross-linking agent for biopolymers to form hydrogels for drug delivery and tissue engineering, **Anhydromethylenecitric acid** presents an intriguing possibility for similar applications.[4][5][6] The presence of two carboxylic acid groups allows for the formation of ester linkages with hydroxyl-containing polymers. The more rigid dioxolane structure, compared to the free hydroxyl group in citric acid, could potentially impart different mechanical and degradation properties to the resulting hydrogels. This remains an underexplored area for future research.

Reactivity, Handling, and Safety

Chemical Reactivity

The reactivity of **Anhydromethylenecitric acid** is governed by its dicarboxylic acid and cyclic ester functionalities. The carboxylic acid groups can undergo typical reactions such as esterification, amidation, and reduction. The ester group within the dioxolane ring may be susceptible to hydrolysis under acidic or basic conditions.

Handling and Storage

Given its carboxylic acid functionalities, **Anhydromethylenecitric acid** should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is likely a solid at room temperature and should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.

Toxicology

There is a lack of specific toxicological data for **Anhydromethylenecitric acid**. However, related 1,3-dioxolane compounds have been studied and can cause skin and eye irritation.[7]

As a general precaution, direct contact should be avoided. For any new compound, it is prudent to assume it may be hazardous until proven otherwise.

Conclusion

Anhydromethylenecitric acid is a specialized chemical with demonstrated utility in the synthesis of complex, biologically relevant molecules. While there is a notable absence of comprehensive experimental data on its physicochemical properties, its structural features and known applications provide a strong foundation for its further investigation and use in research and drug development. Future studies to experimentally determine its properties, optimize its synthesis, and explore its potential as a monomer or cross-linker in biomaterials would be of significant value to the scientific community.

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